molecular formula C10H10N2O2 B11910681 Ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate

Ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate

Cat. No.: B11910681
M. Wt: 190.20 g/mol
InChI Key: BYOCOTJILAMWDL-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate involves several steps:

Chemical Reactions Analysis

Ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group on the compound.

    Cyclization: Intramolecular cyclization reactions can form additional ring structures.

Scientific Research Applications

Ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

    Biology: The compound exhibits significant biological activities, making it a valuable tool in studying biological processes and developing new pharmaceuticals.

    Medicine: Due to its antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties, it is explored for potential therapeutic applications.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The exact mechanism of action of ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate is not fully understood. it is known to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate can be compared with other pyrrolopyrazine derivatives, such as:

This compound stands out due to its unique combination of biological activities and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

ethyl pyrrolo[1,2-a]pyrazine-7-carboxylate

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-5-9-6-11-3-4-12(9)7-8/h3-7H,2H2,1H3

InChI Key

BYOCOTJILAMWDL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C=CN=CC2=C1

Origin of Product

United States

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